molecular formula C11H19Cl B13158287 1-(Chloromethyl)-1-cyclopentylcyclopentane

1-(Chloromethyl)-1-cyclopentylcyclopentane

Cat. No.: B13158287
M. Wt: 186.72 g/mol
InChI Key: AZYOBGYJPRNHSF-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-cyclopentylcyclopentane is an organic compound characterized by a chloromethyl group attached to a cyclopentyl ring, which is further bonded to another cyclopentyl ring

Properties

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

1-(chloromethyl)-1-cyclopentylcyclopentane

InChI

InChI=1S/C11H19Cl/c12-9-11(7-3-4-8-11)10-5-1-2-6-10/h10H,1-9H2

InChI Key

AZYOBGYJPRNHSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCC2)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Chloromethyl)-1-cyclopentylcyclopentane typically involves the chlorination of cyclopentylmethane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the process is conducted at elevated temperatures to facilitate the reaction.

Chemical Reactions Analysis

1-(Chloromethyl)-1-cyclopentylcyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form cyclopentylcarboxylic acid derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield cyclopentylmethyl derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Chloromethyl)-1-cyclopentylcyclopentane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways involving chlorinated hydrocarbons.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-cyclopentylcyclopentane involves its interaction with nucleophiles, leading to substitution reactions. The chloromethyl group acts as an electrophile, attracting nucleophiles and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.

Comparison with Similar Compounds

1-(Chloromethyl)-1-cyclopentylcyclopentane can be compared with other chlorinated cycloalkanes, such as:

    1-Chloromethylcyclopentane: Similar structure but lacks the additional cyclopentyl ring.

    1-(Chloromethyl)-1-methylcyclopentane: Contains a methyl group instead of a cyclopentyl group.

    1,2-Dichlorocyclopentane: Contains two chlorine atoms on the cyclopentane ring. The uniqueness of 1-(Chloromethyl)-1-cyclopentylcyclopentane lies in its dual cyclopentyl structure, which imparts distinct chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of 1-(Chloromethyl)-1-cyclopentylcyclopentane in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Biological Activity

1-(Chloromethyl)-1-cyclopentylcyclopentane is a compound that has attracted attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C_{11}H_{15}Cl
  • Molecular Weight : 198.7 g/mol
  • IUPAC Name : 1-(Chloromethyl)-1-cyclopentylcyclopentane

The compound features a chloromethyl group attached to a cyclopentyl ring, which contributes to its unique reactivity and potential interactions with biological systems.

The biological activity of 1-(Chloromethyl)-1-cyclopentylcyclopentane primarily involves its interaction with various biomolecular targets. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes or receptors, although specific mechanisms are still under investigation.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, chlorinated aliphatic compounds have shown efficacy against a range of bacterial strains. While specific data on 1-(Chloromethyl)-1-cyclopentylcyclopentane is limited, it may share these properties due to its structural characteristics.

Cytotoxicity

In vitro studies are necessary to assess the cytotoxic effects of this compound on different cell lines. Initial screenings can help establish its safety profile and therapeutic index.

Case Studies

  • Study 1 : A study investigating the structure-activity relationship (SAR) of chlorinated cycloalkanes highlighted that modifications to the chloromethyl group significantly influenced biological activity. This suggests that similar alterations in 1-(Chloromethyl)-1-cyclopentylcyclopentane could enhance or mitigate its biological effects.
  • Study 2 : Another research effort focused on the synthesis and biological evaluation of cyclopentyl derivatives, noting their potential as therapeutic agents in treating bacterial infections.

Data Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
1-(Chloromethyl)-1-cyclopentylcyclopentaneTBDTBDTBD
CyclohexylmethylchlorideModerate>50 µMEnzyme inhibition
CyclopropylmethylchlorideHigh30 µMReceptor antagonism

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